![molecular formula C10H11F2NO2 B13043119 1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)
1-Amino-1-[4-(difluoromethoxy)phenyl]acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-[4-(difluoromethoxy)phenyl]acetone is a chemical compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol This compound is characterized by the presence of an amino group and a difluoromethoxy-substituted phenyl ring attached to an acetone moiety
Méthodes De Préparation
The synthesis of 1-Amino-1-[4-(difluoromethoxy)phenyl]acetone typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-Amino-1-[4-(difluoromethoxy)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like hydrogen gas or metal hydrides.
Substitution: The amino group and the difluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Amino-1-[4-(difluoromethoxy)phenyl]acetone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-1-[4-(difluoromethoxy)phenyl]acetone involves its interaction with specific molecular targets and pathways. The amino group and the difluoromethoxy group play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-Amino-1-[4-(difluoromethoxy)phenyl]acetone can be compared with similar compounds such as:
1-Amino-1-[4-(methoxy)phenyl]acetone: This compound has a methoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone: The presence of a trifluoromethoxy group results in distinct electronic and steric effects compared to the difluoromethoxy group.
1-Amino-1-[4-(chloromethoxy)phenyl]acetone:
Propriétés
Formule moléculaire |
C10H11F2NO2 |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
1-amino-1-[4-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11F2NO2/c1-6(14)9(13)7-2-4-8(5-3-7)15-10(11)12/h2-5,9-10H,13H2,1H3 |
Clé InChI |
TXKJTBIWIFBNBL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=C(C=C1)OC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


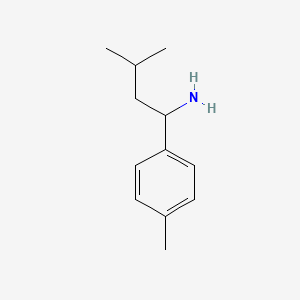
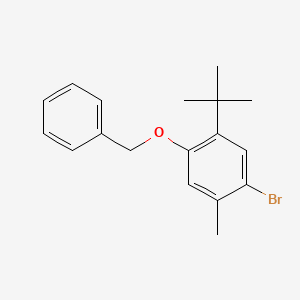
![6-Chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13043054.png)
![(2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B13043056.png)
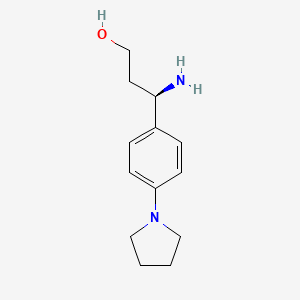
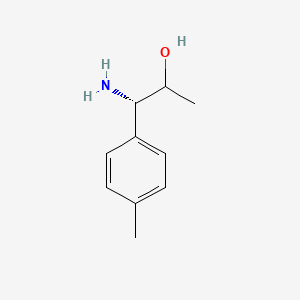

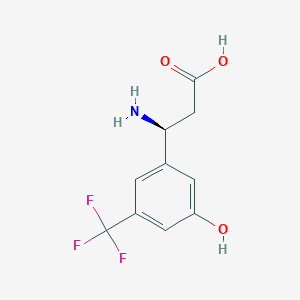

![(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole](/img/structure/B13043096.png)

![Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13043101.png)


